molecular formula C10H12O3 B14844185 2-Hydroxy-5-isopropoxybenzaldehyde

2-Hydroxy-5-isopropoxybenzaldehyde

Cat. No.: B14844185
M. Wt: 180.20 g/mol
InChI Key: VONYDPMBZNNKGP-UHFFFAOYSA-N
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Description

2-Hydroxy-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and an isopropoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-isopropoxybenzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, where phenols are converted to aldehydes using chloroform and a strong base, such as sodium hydroxide, under reflux conditions . Another method involves the alkylation of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-Hydroxy-5-isopropoxybenzoic acid.

    Reduction: 2-Hydroxy-5-isopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-isopropoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-isopropoxybenzaldehyde involves its interaction with various molecular targets. For instance, its aldehyde group can form Schiff bases with amines, which are important in biochemical processes. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its solubility, reactivity, and potential applications in organic synthesis and medicinal chemistry. This structural variation can lead to different biological activities and chemical behaviors compared to its analogs.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-5-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H12O3/c1-7(2)13-9-3-4-10(12)8(5-9)6-11/h3-7,12H,1-2H3

InChI Key

VONYDPMBZNNKGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)C=O

Origin of Product

United States

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